1-(4-Methoxybenzyl)isoquinoline
Description
1-(4-Methoxybenzyl)isoquinoline (CAS: 10172-49-3) is a heterocyclic compound with the molecular formula C₁₇H₁₅NO and a molecular weight of 249.31 g/mol . It features an isoquinoline core substituted at the 1-position with a 4-methoxybenzyl group, which confers unique electronic and steric properties. This compound is structurally related to alkaloids and has been investigated for diverse applications, including enzyme inhibition, anticancer activity, and coordination chemistry. Its synthesis often involves alkylation or cross-coupling strategies, as seen in the preparation of VU2957, where it was coupled with pyrazolo-pyridine derivatives via Buchwald reactions .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-19-15-8-6-13(7-9-15)12-17-16-5-3-2-4-14(16)10-11-18-17/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWUJWHEAQYATL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxybenzyl)isoquinoline can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where a β-arylethylamine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline structure. Another method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives using a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The reactions are carried out under controlled conditions to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxybenzyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reduction.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted isoquinolines, tetrahydroisoquinolines, and quinoline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1-(4-Methoxybenzyl)isoquinoline serves as a crucial intermediate in the synthesis of several bioactive compounds. Notably, it is involved in the preparation of dextromethorphan, an antitussive agent that has been used for over fifty years. The compound's synthesis involves the resolution of racemic 1-(4-methoxybenzyl)-octahydro-isoquinoline through various methodologies aimed at producing the desired enantiomer efficiently .
Case Study: Dextromethorphan Synthesis
- Objective : To develop a method for the commercial production of dextromethorphan.
- Methodology : Utilization of chiral ligands and selective hydrogenation techniques to enhance enantiomeric purity.
- Results : Achieved high enantiomeric excess (ee) values, demonstrating the compound's potential for scalable pharmaceutical applications .
Isoquinoline derivatives, including this compound, exhibit a variety of biological activities. Recent studies have highlighted their potential in treating complex diseases such as cancer and viral infections.
Anticancer Activity
A study evaluated the anticancer effects of isoquinoline derivatives in breast cancer models. The results indicated that certain compounds induced significant apoptosis in cancer cells while sparing normal cells.
Antimicrobial Efficacy
Research has also demonstrated that this compound possesses antimicrobial properties against multi-drug resistant bacterial strains. This highlights its potential as a lead compound for developing new antibiotics.
Synthetic Methodologies
The synthesis of this compound involves various innovative approaches that enhance its utility in organic chemistry.
Cascade Reactions
Recent advancements have introduced cascade reactions for synthesizing isoquinoline derivatives. A notable method involves metal-free air oxidation to produce isoquinoline-1,3,4(2H)-triones from simpler precursors, showcasing a streamlined approach to synthesizing complex structures .
In Silico Studies
In silico studies have been employed to explore the structure-activity relationship of isoquinoline derivatives against viral infections, particularly SARS-CoV-2. These studies utilize molecular docking techniques to predict binding affinities and identify promising candidates for further development .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Intermediate for drug synthesis (e.g., dextromethorphan) | High enantiomeric excess achieved in synthesis methods |
| Biological Activity | Anticancer and antimicrobial properties | Significant apoptosis induction in cancer cells; effective against resistant bacteria |
| Synthetic Methodologies | Cascade reactions and innovative synthetic pathways | Metal-free air oxidation simplifies synthesis processes |
| In Silico Studies | Structure-activity relationship analysis against viral strains | Identified high binding affinities for potential antiviral candidates |
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)isoquinoline involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Key Insights :
- The 4-methoxybenzyl group enhances steric bulk and electron-donating capacity, which can reduce binding affinity in enzyme pockets (e.g., sirtuin Hst2) but improve compatibility in other systems like PRMT3 .
- Amino substituents (e.g., 4-aminobenzyl) improve PDE inhibition but lack irreversible action, limiting therapeutic utility .
- Thienyl groups enhance absorption in iridium complexes, making them superior for optoelectronic applications .
Anticancer Activity
Comparative studies of isoquinoline derivatives in cancer models reveal substituent-dependent efficacy:
Key Insights :
- The 4-methoxybenzyl group in compound 3a correlates with high apoptosis rates (54.4%), outperforming other isoquinoline derivatives in anticancer screens .
- Tetrahydroisoquinolines (e.g., F-18) exhibit cardiovascular and anti-inflammatory effects, suggesting reduced aromaticity may favor non-cancer applications .
Physicochemical and Photophysical Properties
Biological Activity
1-(4-Methoxybenzyl)isoquinoline is an organic compound belonging to the isoquinoline family, characterized by its methoxybenzyl group attached to the isoquinoline core. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound can be synthesized through various methods, including the Pictet-Spengler reaction and the Bischler-Napieralski reaction, which are commonly employed in the production of isoquinoline derivatives. The selection of synthesis method often depends on desired yield and purity levels.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections. The mechanism underlying this activity may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Effects
The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell proliferation and survival. For instance, it has been shown to inhibit certain enzymes involved in cancer cell growth, leading to reduced viability of tumor cells .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Anticancer | Induces apoptosis; inhibits tumor cell growth |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It is believed to bind to various enzymes and receptors, thereby modulating their activity. This interaction may lead to altered cellular functions, such as reduced proliferation in cancer cells or enhanced susceptibility to antimicrobial agents.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Anticancer Activity : In a controlled study involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study concluded that the compound could serve as a lead candidate for further development as an anticancer agent .
- Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties of this compound against resistant strains of bacteria. Results indicated that it not only inhibited growth but also showed synergistic effects when combined with traditional antibiotics, enhancing their efficacy.
Q & A
Q. What are the established synthetic routes for 1-(4-Methoxybenzyl)isoquinoline, and what are their critical reaction conditions?
The compound is typically synthesized via the Bischler-Napieralski reaction , involving cyclization of β-arylethylamides followed by dehydrogenation. For example, benzylation of isoquinoline derivatives using benzaldehyde under alkaline conditions has been reported, with careful control of pH and temperature to avoid side reactions . Key intermediates, such as 4-benzylisoquinoline, are generated through multi-step sequences starting from precursors like benzyl cyanide. Reaction optimization often includes catalytic acid/base conditions and inert atmospheres to stabilize intermediates.
Q. Which analytical methods are most reliable for characterizing this compound and its intermediates?
Structural confirmation relies on 1H/13C NMR spectroscopy (e.g., δ 7.2–7.4 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) for molecular ion verification . Melting points (e.g., 102–105°C for related tetrahydroisoquinoline derivatives) and chromatographic purity (HPLC/GC) are critical for assessing crystallinity and stability . Differential scanning calorimetry (DSC) may also be used to study thermal behavior.
Q. What safety precautions are essential when handling this compound in laboratory settings?
Avoid prolonged exposure to skin/eyes and use PPE (gloves, goggles) due to potential irritancy. The compound is not recommended for pharmaceutical intermediate synthesis without rigorous purification, as residual reactants (e.g., anhydrides, halides) may pose toxicity risks . Work under fume hoods with proper waste disposal protocols.
Advanced Research Questions
Q. How can diastereoselectivity be controlled in the synthesis of this compound derivatives?
Diastereoselectivity in derivatives like trans-2-benzyl-3-(4-methoxyphenyl)-tetrahydroisoquinolines is achieved via stereochemical control in multicomponent reactions (e.g., Castagnoli-Cushman reaction). Adjusting solvent polarity (e.g., DMF vs. THF) and using chiral auxiliaries or catalysts can enhance selectivity. For example, anhydride-based cyclization under mild acidic conditions favors trans-isomer formation .
Q. What strategies enable functionalization of the isoquinoline core for structure-activity relationship (SAR) studies?
- Electrophilic substitution : Introduce halogens (Br, Cl) at the 5-/8-positions using N-chlorosuccinimide or brominating agents .
- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids (e.g., 4-methoxyphenyl boronic acid) modify the benzyl moiety .
- Reductive alkylation : Lithium aluminum hydride (LiAlH4) reduces carbonyl groups to generate tetrahydroisoquinoline analogs .
Q. How do computational methods aid in predicting the reactivity of this compound derivatives?
Density functional theory (DFT) calculations optimize transition states for key reactions (e.g., cyclization barriers). Molecular docking studies predict binding affinities to biological targets (e.g., enzyme active sites), guiding SAR for anticancer or antimicrobial applications . Software like Gaussian or AutoDock is used to model electronic properties (HOMO-LUMO gaps) and steric effects.
Q. What mechanistic insights explain contradictory data in catalytic hydrogenation of this compound?
Discrepancies in hydrogenation yields (e.g., over-reduction to decahydro derivatives) arise from catalyst poisoning by methoxy groups. Switching from Pd/C to Raney Ni under controlled H2 pressure (1–3 atm) mitigates this issue. Kinetic studies (e.g., in situ IR monitoring) reveal methoxy deprotection as a competing pathway .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
